

Cdk2-IN-23 solubility issues in aqueous solutions

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Compound of Interest		
Compound Name:	Cdk2-IN-23	
Cat. No.:	B12362541	Get Quote

Cdk2-IN-23 Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with **Cdk2-IN-23** in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Cdk2-IN-23 and why is its solubility in aqueous solutions a concern?

A1: **Cdk2-IN-23** is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Its therapeutic potential is being explored in cancer research.[1] Like many small molecule kinase inhibitors, **Cdk2-IN-23** is a lipophilic compound, meaning it has poor solubility in water-based (aqueous) solutions such as cell culture media and buffers. This can lead to precipitation, reducing the effective concentration of the inhibitor in experiments and yielding inaccurate or irreproducible results.

Q2: What are the key chemical properties of **Cdk2-IN-23** that influence its solubility?

A2: **Cdk2-IN-23**'s solubility is primarily dictated by its chemical structure. With a molecular formula of C₂₀H₂₇F₃N₆O₃S and a molecular weight of 488.53 g/mol, its significant carbon backbone and fluorine content contribute to its hydrophobicity.[1] A key indicator of this is the partition coefficient (LogP), which is a measure of a compound's lipophilicity. A higher LogP



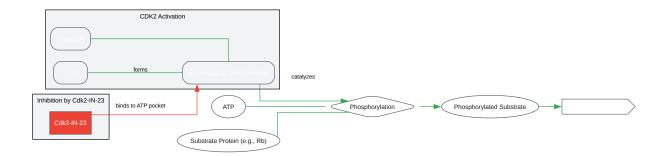
value indicates lower solubility in water. The estimated LogP for **Cdk2-IN-23** is 3.85, signifying its preference for lipid-like environments over aqueous ones.

Property	Value	Source
Molecular Formula	C20H27F3N6O3S	MedChemExpress
Molecular Weight	488.53 g/mol	MedChemExpress
Estimated LogP	3.85	Calculated

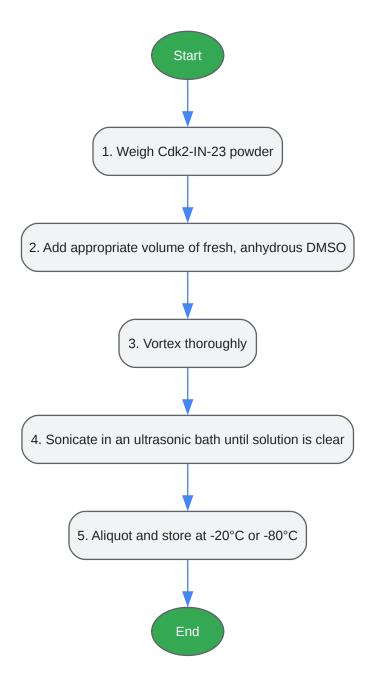
Q3: How does Cdk2-IN-23 function as a CDK2 inhibitor?

A3: **Cdk2-IN-23** acts as a kinase-selective inhibitor, targeting the ATP-binding pocket of CDK2. By occupying this site, it prevents the binding of ATP, which is necessary for the kinase to phosphorylate its target proteins. This inhibition of CDK2 activity leads to cell cycle arrest, providing a mechanism for its anti-cancer effects.

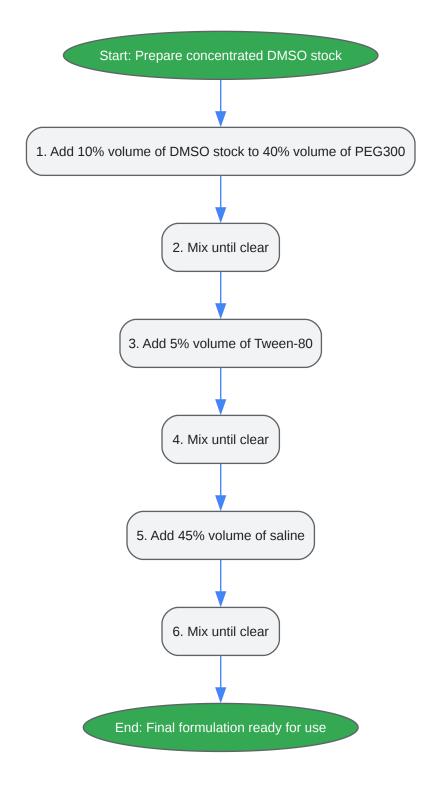












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References

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